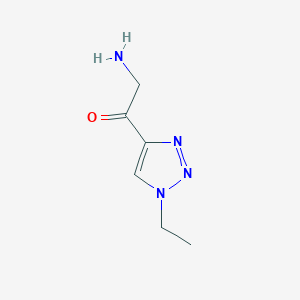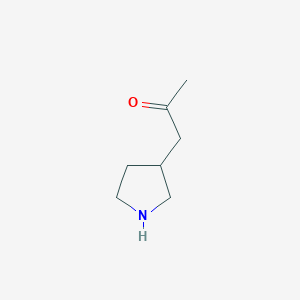
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the Alkyne: The alkyne precursor is synthesized through standard organic reactions.
Azide Formation: The azide is prepared from the corresponding halide using sodium azide.
Cycloaddition Reaction: The alkyne and azide are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted triazoles, which can have different functional groups attached to the triazole ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, potentially inhibiting their activity. The amino and carbonyl groups can also participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but lacking the amino and carbonyl groups.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
Imidazole: A five-membered ring with two nitrogen atoms, commonly found in biological systems.
Uniqueness
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one is unique due to the presence of both an amino group and a carbonyl group, which provide additional sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-amino-1-(1-ethyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H10N4O/c1-2-10-4-5(8-9-10)6(11)3-7/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
QBRZHAQCLAGHEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(N=N1)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)


![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)







![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)
